11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid
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Overview
Description
11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid is a complex organic compound with the molecular formula C18H30O4 and a molecular weight of 310.428 g/mol . This compound is characterized by the presence of oxirane (epoxide) rings and a long aliphatic chain with a double bond, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid typically involves the epoxidation of unsaturated fatty acids or their derivatives. One common method is the epoxidation of 9-undecenoic acid using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective epoxidation of the double bond.
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable and cost-effective methods, such as the use of hydrogen peroxide and formic acid as the epoxidizing agents. This method is advantageous due to its relatively mild reaction conditions and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide rings can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The double bond in the aliphatic chain can be reduced to form saturated derivatives.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions to form a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of epoxide rings.
Saturated acids: Resulting from the reduction of the double bond.
Functionalized derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid involves the reactivity of its epoxide rings. These rings can interact with various molecular targets, including enzymes and nucleic acids, leading to the formation of covalent bonds and subsequent biological effects. The compound’s ability to undergo nucleophilic attack makes it a versatile agent in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
9-Undecenoic acid: A precursor in the synthesis of 11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid.
Epoxidized fatty acids: Similar in structure but may have different chain lengths and degrees of unsaturation.
Glycerol tris(8-[3-({3-[(3-ethyloxiran-2-yl)methyl]oxiran-2-yl}methyl)oxiran-2-yl]octanoate): A compound with multiple epoxide rings and similar reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines a long aliphatic chain with two epoxide rings. This combination provides a balance of hydrophobic and reactive properties, making it suitable for diverse applications in chemistry, biology, and industry .
Properties
CAS No. |
868364-08-3 |
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Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
11-[3-[(3-ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-14-16(21-14)13-17-15(22-17)11-9-7-5-3-4-6-8-10-12-18(19)20/h7,9,14-17H,2-6,8,10-13H2,1H3,(H,19,20) |
InChI Key |
YGVOVNRRWKWPDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(O1)CC2C(O2)CC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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